molecular formula C9H13N3O B1653618 2-Methyl-6-(pyrrolidin-3-YL)pyrimidin-4-OL CAS No. 1858256-81-1

2-Methyl-6-(pyrrolidin-3-YL)pyrimidin-4-OL

Cat. No. B1653618
CAS RN: 1858256-81-1
M. Wt: 179.22
InChI Key: SGMNPZXHXHPCJA-UHFFFAOYSA-N
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Description

2-Methyl-6-(pyrrolidin-3-YL)pyrimidin-4-OL is a chemical compound that has been widely studied for its potential use as a therapeutic agent. It is a pyrimidine derivative that has been found to have a range of biochemical and physiological effects, making it an interesting target for scientific research. In

Mechanism of Action

The mechanism of action of 2-Methyl-6-(pyrrolidin-3-YL)pyrimidin-4-OL is complex and not fully understood. It is known to interact with various enzymes and receptors in the body, including the adenosine receptor and the cAMP-dependent protein kinase. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biochemical and physiological effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methyl-6-(pyrrolidin-3-YL)pyrimidin-4-OL are wide-ranging and include its ability to inhibit the activity of certain enzymes, modulate the function of certain receptors, and alter cellular signaling pathways. These effects have been observed in both in vitro and in vivo studies and suggest that the compound may have therapeutic potential for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Methyl-6-(pyrrolidin-3-YL)pyrimidin-4-OL for lab experiments is its well-characterized mechanism of action. This allows researchers to design experiments that specifically target the compound's effects and to better understand its potential therapeutic applications. However, one limitation of the compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research into 2-Methyl-6-(pyrrolidin-3-YL)pyrimidin-4-OL. One area of interest is the development of more efficient synthesis methods that could make the compound more widely available for research purposes. Additionally, further studies are needed to fully understand the compound's mechanism of action and to identify potential therapeutic applications. Finally, research into the compound's potential side effects and toxicity is needed to ensure its safety for human use.
In conclusion, 2-Methyl-6-(pyrrolidin-3-YL)pyrimidin-4-OL is a chemical compound that has been extensively studied for its potential therapeutic applications. Its well-characterized mechanism of action and wide-ranging biochemical and physiological effects make it an interesting target for scientific research. While there are limitations to working with the compound, there are many potential future directions for research that could lead to new insights into its potential therapeutic applications.

Scientific Research Applications

2-Methyl-6-(pyrrolidin-3-YL)pyrimidin-4-OL has been studied extensively for its potential therapeutic applications. It has been found to have a range of biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes and to modulate the function of certain receptors. These properties make it an interesting target for research into the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

2-methyl-4-pyrrolidin-3-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-6-11-8(4-9(13)12-6)7-2-3-10-5-7/h4,7,10H,2-3,5H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMNPZXHXHPCJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901239188
Record name 4(3H)-Pyrimidinone, 2-methyl-6-(3-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901239188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-(pyrrolidin-3-YL)pyrimidin-4-OL

CAS RN

1858256-81-1
Record name 4(3H)-Pyrimidinone, 2-methyl-6-(3-pyrrolidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858256-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(3H)-Pyrimidinone, 2-methyl-6-(3-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901239188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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